Diallyl Disulphide-d10
Description
Diallyl disulphide-d10 (DADS-d10) is a deuterated analog of diallyl disulfide (DADS), a sulfur-containing organic compound primarily derived from garlic (Allium sativum). DADS-d10 features ten deuterium atoms replacing hydrogen atoms in its structure, enhancing its stability for use as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) studies . Like its non-deuterated counterpart, DADS-d10 retains the disulfide bond (–S–S–) bridging two allyl groups, contributing to its reactivity and biological activity. Its applications span pharmacokinetics, metabolic tracing, and environmental analysis due to its isotopic labeling, which minimizes interference in quantitative assays .
Properties
Molecular Formula |
C₆D₁₀S₂ |
|---|---|
Molecular Weight |
156.34 |
Synonyms |
Allyl Disulfide-d10; Di-2-propenyl Disulfide-d10; 4,5-Dithia-1,7-octadiene-d10; Bis(2-propenyl) disulfide-d10; Di(2-propenyl) Disulfide-d10; Dipropenyl Disulfide-d10; Garlicin-d10; NSC 29228-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
DADS-d10 belongs to a class of organosulfur compounds with varying sulfur atoms and alkyl/allyl substituents. Key structural analogs include:
Key Differences :
- Sulfur Content : DADS-d10 and DADS contain two sulfur atoms, while diallyl trisulfide (DATS) has three, enhancing its redox activity .
- Deuterium Labeling : DADS-d10’s isotopic substitution reduces metabolic degradation rates compared to DADS, making it preferable for tracer studies .
- Reactivity : Allyl groups in DADS-d10 confer higher reactivity toward thiol groups in proteins compared to diethyl sulfide’s saturated structure .
Pharmacological Insights :
- DADS and DADS-d10 exhibit anti-cancer properties by inducing apoptosis in colon carcinoma cells (e.g., HT-29), though resistance mechanisms linked to p53 mutations may limit efficacy .
- Diallyl sulfide shows weaker bioactivity due to its single sulfur atom, reducing its ability to generate reactive sulfur species .
Q & A
Q. How can isotopic labeling with DADS-d<sup>10</sup> improve pharmacokinetic studies of sulfur-containing compounds?
- Methodological Answer : Use DADS-d<sup>10</sup> as an internal standard in LC-MS/MS to correct for matrix effects in biofluids. Its deuterated structure provides distinct m/z signatures, enabling precise quantification of endogenous metabolites. Validate against stable isotope-labeled analogs (e.g., <sup>13</sup>C) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
